![molecular formula C21H17N3O2S3 B11633183 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633183.png)
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure combining thiazolidine, pyrido[1,2-a]pyrimidine, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions One common method starts with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors to improve reaction efficiency and employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its potential to inhibit specific enzymes or receptors involved in disease pathways is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its application in the production of specialty chemicals is also being explored.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues, while the pyrido[1,2-a]pyrimidine core can engage in π-π stacking interactions with aromatic amino acids. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Compared to similar compounds, 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the phenylsulfanyl group, in particular, enhances its ability to interact with biological targets, making it a more potent candidate for drug development.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to summarize the biological activity of this compound by reviewing various studies and findings related to its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O2S2 with a molecular weight of approximately 388.10 g/mol. The compound features a thiazolidinone moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antiviral properties. For instance, derivatives of thiazolidinones have shown efficacy against various viral infections:
- Anti-HIV Activity : Compounds within the thiazolidinone class have demonstrated inhibitory effects on HIV replication. One study reported an EC50 value (the concentration required to achieve 50% maximal effect) of 0.35 μM against HIV reverse transcriptase, indicating potent antiviral activity .
Anticancer Activity
The compound's structural features suggest potential activity against cancer cells. Research into related thiazolidinones has revealed:
- Cytotoxicity : Various thiazolidinone derivatives have been tested for cytotoxic effects on cancer cell lines. One study found that certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 μM against breast cancer cells, highlighting their potential as anticancer agents .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : Thiazolidinone derivatives often inhibit key viral enzymes such as reverse transcriptase and proteases, essential for viral replication.
- Induction of Apoptosis : Many thiazolidinones induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Antioxidant Properties : Some studies suggest that these compounds may exert antioxidant effects, protecting cells from oxidative stress and enhancing overall cellular health.
Case Study 1: Antiviral Efficacy
A recent study synthesized a series of thiazolidinone derivatives and evaluated their antiviral activity against HIV. The lead compound exhibited an EC50 value of 0.26 μM with minimal cytotoxicity in human T lymphocyte cells . This suggests that modifications to the thiazolidinone structure can enhance antiviral potency.
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines demonstrated that certain derivatives of the compound led to significant reductions in cell viability. For example, a derivative showed an IC50 value of 0.23 μM against a lung cancer cell line, indicating strong anticancer potential .
Data Tables
Activity Type | Compound Derivative | EC50/IC50 Value (μM) | Target |
---|---|---|---|
Antiviral | Thiazolidinone Derivative A | 0.35 | HIV RT |
Antiviral | Thiazolidinone Derivative B | 0.26 | HIV |
Anticancer | Thiazolidinone Derivative C | 1.5 | Breast Cancer |
Anticancer | Thiazolidinone Derivative D | 0.23 | Lung Cancer |
Properties
Molecular Formula |
C21H17N3O2S3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S3/c1-3-23-20(26)16(29-21(23)27)11-15-18(28-14-7-5-4-6-8-14)22-17-10-9-13(2)12-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-11- |
InChI Key |
BYKFWOOVYVIDMJ-WJDWOHSUSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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